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Spectroscopic Profile of Di-2-Pyridyl Thionocarbonate: A Technical Guide

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Compound of Interest

Compound Name: Di-2-Pyridyl Thionocarbonate

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For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Di-2-Pyridyl Thionocarbonate**, a key reagent in various chemical syntheses. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, alongside detailed experimental protocols for data acquisition.

Di-2-Pyridyl Thionocarbonate (C₁₁H₈N₂O₂S, Molar Mass: 232.26 g/mol) is a valuable thiocarbonyl transfer reagent. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification, quality control, and for monitoring its reactivity in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **Di-2-Pyridyl Thionocarbonate** reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of **Di-2-Pyridyl Thionocarbonate** exhibits signals corresponding to the protons of the two pyridyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Pyridyl H	8.45 - 8.43	m	
Pyridyl H	7.85 - 7.81	m	-
Pyridyl H	7.30 - 7.27	m	-
Pyridyl H	7.22 - 7.19	m	-

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of **Di-2-Pyridyl Thionocarbonate**, the number of unique carbon signals is less than the total number of carbon atoms.

Carbon	Chemical Shift (ppm)
C=S	191.0
Pyridyl C	152.1
Pyridyl C	149.3
Pyridyl C	139.1
Pyridyl C	123.0
Pyridyl C	115.6

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of **Di-2-Pyridyl Thionocarbonate** shows characteristic absorption bands for its functional groups.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3050	C-H stretch (aromatic)	Medium
~1580	C=N stretch (pyridyl ring)	Strong
~1460	C=C stretch (aromatic)	Strong
~1280	C-O stretch	Strong
~1150	C=S stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **Di-2-Pyridyl Thionocarbonate** would be expected to show a molecular ion peak corresponding to its molecular weight.

m/z	Assignment
232.03	[M] ⁺ (Molecular Ion)

Note: Specific fragmentation patterns for **Di-2-Pyridyl Thionocarbonate** are not readily available in the public domain and would typically be determined through detailed mass spectrometric analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of **Di-2-Pyridyl Thionocarbonate** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:



- Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the deuterated solvent signal.

IR Spectroscopy

Sample Preparation: For solid samples like **Di-2-Pyridyl Thionocarbonate**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
- KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

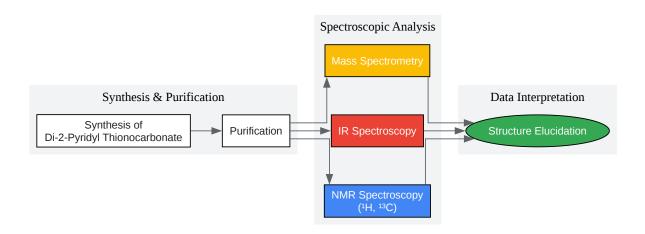
 Instrument: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).



- Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
- Analysis: The instrument is set to scan a specific mass range to detect the molecular ion and any fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Di-2-Pyridyl Thionocarbonate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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